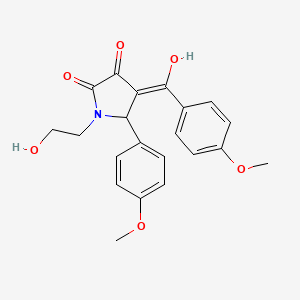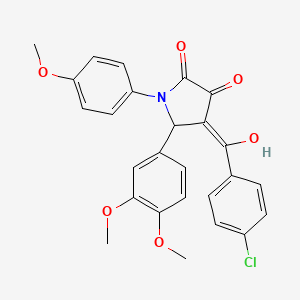![molecular formula C16H11N3O3 B3919647 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B3919647.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole
Übersicht
Beschreibung
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole, also known as BADBT, is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BADBT is a benzotriazole derivative that exhibits excellent photophysical and photochemical properties, making it a promising candidate for various applications such as photochemistry, photophysics, and optoelectronics.
Wirkmechanismus
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole is based on its unique photophysical and photochemical properties. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits a high fluorescence quantum yield due to its rigid and planar structure, which restricts the intramolecular rotation and enhances the radiative decay rate. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole also exhibits a large Stokes shift, which reduces the overlap between the excitation and emission spectra, resulting in a higher signal-to-noise ratio. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole can undergo photoisomerization and photocyclization upon irradiation with light, which can be used for photomodulation and photoregulation of biological processes.
Biochemical and Physiological Effects:
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been studied for its potential biochemical and physiological effects, particularly in the field of photopharmacology. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been shown to exhibit photocontrolled inhibition of protein-protein interactions, which can be used for the development of photoresponsive drugs. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has also been studied for its potential photodynamic therapy (PDT) applications, where it can be used as a photosensitizer for the selective destruction of cancer cells upon irradiation with light.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits several advantages for lab experiments, such as its high fluorescence quantum yield, high photostability, and large Stokes shift, which make it a promising candidate for fluorescence-based sensing and imaging applications. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole also exhibits excellent photochemical properties, which can be used for photomodulation and photoregulation of biological processes. However, one of the limitations of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole is its relatively low solubility in aqueous solutions, which can limit its applications in biological systems.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole. One of the potential directions is the development of photoresponsive drugs based on 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole, which can be used for the selective inhibition of protein-protein interactions. Another potential direction is the development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole-based photosensitizers for photodynamic therapy (PDT) applications. Additionally, the development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole-based materials for optoelectronics applications such as OLEDs and OPVs is another promising direction. Finally, the study of the mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole and its interactions with biological systems can lead to a better understanding of its potential applications in photopharmacology and photobiology.
Wissenschaftliche Forschungsanwendungen
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields such as photochemistry, photophysics, and optoelectronics. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits excellent photophysical properties such as high fluorescence quantum yield, high photostability, and large Stokes shift, making it a promising candidate for fluorescence-based sensing and imaging applications. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole also exhibits excellent photochemical properties such as photoisomerization and photocyclization, making it a potential candidate for photomodulation and photoregulation of biological processes. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has also been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high electron affinity and good charge transport properties.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(benzotriazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(19-13-4-2-1-3-12(13)17-18-19)8-6-11-5-7-14-15(9-11)22-10-21-14/h1-9H,10H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPFAPGDJLGTHS-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1H-benzotriazol-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3919577.png)

![4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3919584.png)


![3-benzyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919598.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919599.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-benzimidazole](/img/structure/B3919604.png)
![N'-[1-(4-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3919605.png)
![2-(2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-N-1-naphthyl-2-oxoacetamide](/img/structure/B3919615.png)
![N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3919619.png)
